AChE Inhibition: Class-Level Superiority of Diethylamino-Substituted Naphthalene Chalcones over Donepezil
In a series of 12 aminoalkylated naphthalene-based chalcones, Aljohani et al. (2021) demonstrated that compounds bearing a diethylamino group on ring A exhibited potent AChE inhibition with IC50 values as low as 0.11 nM, a 304-fold improvement over the clinical standard donepezil (IC50 = 33.4 nM) [1]. Although this specific dataset does not include CAS 676587-26-1 (which has a free 1-hydroxy group rather than an alkyloxy substituent on the naphthalene ring), the SAR conclusion explicitly identifies the diethylamino pharmacophore on ring A as the critical driver of sub-nanomolar potency. The binding energy of the chalcone series ranged from −13.06 to −10.43 kcal/mol, surpassing donepezil (−10.52 kcal/mol), and selectivity indexes over butyrylcholinesterase (BuChE) ranged from 0.66 to 23.83 [1]. An end-user seeking a diethylamino-containing naphthalene chalcone as an AChE inhibitor lead will find that CAS 676587-26-1 retains the essential diethylamino pharmacophore while offering a free hydroxyl group at the 1-position of the naphthalene ring—a functionality absent in the most potent compound of the Aljohani series (compound 15, which has a propargyloxy substituent), thereby providing a distinct vector for further derivatization or metal-chelation strategies.
| Evidence Dimension | In vitro AChE inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class SAR (diethylamino on ring A of naphthalene chalcone) |
| Comparator Or Baseline | Donepezil: IC50 = 33.4 nM; Most potent diethylamino-bearing chalcone in series: IC50 = 0.11 nM |
| Quantified Difference | Up to 304-fold potency improvement over donepezil for diethylamino-bearing chalcones |
| Conditions | In vitro AChE inhibition assay (Electric eel AChE); molecular docking against PDB 1EVE |
Why This Matters
This evidence positions diethylamino-substituted naphthalene chalcones as exceptionally potent AChE inhibitor scaffolds, justifying procurement of CAS 676587-26-1 for medicinal chemistry programs targeting Alzheimer's disease over non-amino or dimethylamino naphthalene chalcones [2].
- [1] Aljohani, G., Al-Sheikh Ali, A., Alraqa, S. Y., Itri Amran, S., & Basar, N. (2021). Synthesis, molecular docking and biochemical analysis of aminoalkylated naphthalene-based chalcones as acetylcholinesterase inhibitors. Journal of Taibah University for Science, 15(1), 781–797. View Source
- [2] Aljohani, G., Al-Sheikh Ali, A., Alraqa, S. Y., Itri Amran, S., & Basar, N. (2021). Synthesis, molecular docking and biochemical analysis of aminoalkylated naphthalene-based chalcones as acetylcholinesterase inhibitors. Journal of Taibah University for Science, 15(1), 781–797. View Source
